WAY-200070 - 440122-66-7

WAY-200070

Catalog Number: EVT-285255
CAS Number: 440122-66-7
Molecular Formula: C13H8BrNO3
Molecular Weight: 306.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol is a synthetic compound that acts as a selective agonist for estrogen receptor beta (ERβ). [, , , , , ] It is a key tool in scientific research to understand the distinct roles of ERβ in various biological processes, particularly in contrast to estrogen receptor alpha (ERα). Its use spans across disciplines like reproductive biology, neurobiology, and immunology.

Estradiol-17β

Compound Description: Estradiol-17β is a naturally occurring estrogen that binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

Relevance: Estradiol-17β serves as a baseline for comparing the effects of selective ER agonists, such as 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol, which specifically targets ERβ. Studying the effects of estradiol-17β alongside ERβ-selective agonists helps determine the specific roles of ERβ in various physiological processes.

4,4′,4″-(4-Propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

Compound Description: 4,4′,4″-(4-Propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol, commonly known as PPT, is a selective agonist for estrogen receptor alpha (ERα). , ,

Relevance: PPT's selectivity for ERα allows researchers to differentiate the effects of ERα activation from those of ERβ activation, which is specifically targeted by 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol. This comparison is crucial for understanding the distinct roles of each receptor subtype in various physiological processes.

2,3-Bis(4-hydroxyphenyl)propionitrile (DPN)

Compound Description: 2,3-Bis(4-hydroxyphenyl)propionitrile, also known as DPN, is a selective agonist for estrogen receptor beta (ERβ). , ,

Relevance: DPN, like 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol, is a selective ERβ agonist, and their similar effects provide further evidence for the specific role of ERβ in various physiological processes, including social learning, pain-related aversion, and the modulation of tumor burden in mantle cell lymphoma.

1,3-Bis (4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy) phenol]-1H-pyrazole Dihydrochloride (MPP)

Compound Description: 1,3-Bis (4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy) phenol]-1H-pyrazole Dihydrochloride, known as MPP, is a selective antagonist for estrogen receptor alpha (ERα).

Relevance: The use of MPP in conjunction with 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol (an ERβ agonist) allows for isolating the effects of ERβ activation. By blocking ERα while activating ERβ, researchers can pinpoint the unique contribution of ERβ to specific physiological responses.

4-(2-Phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

Compound Description: 4-(2-Phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol, abbreviated as PHTPP, acts as a selective antagonist for estrogen receptor beta (ERβ).

Relevance: PHTPP is structurally distinct from 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol, but both compounds target ERβ. PHTPP antagonizes ERβ, counteracting the effects of agonists like 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol. This contrasting activity highlights the importance of ERβ in mediating the physiological responses under investigation.

2-(3-Fluoro-4-hydroxyphenyl)-7-vinyl-1,3 benzoxazol-5-ol (ERB-041; WAY-202041)

Compound Description: 2-(3-Fluoro-4-hydroxyphenyl)-7-vinyl-1,3 benzoxazol-5-ol, also known as ERB-041 or WAY-202041, is a selective agonist for estrogen receptor beta (ERβ). , ,

Synthesis Analysis

The synthesis of WAY-200070 involves multiple steps that typically focus on creating the aryl diphenolic azole structure, which is key to its activity as an ERβ agonist. Initial synthetic routes have been reported in literature, emphasizing the importance of specific chemical reactions that lead to the formation of the desired compound.

  1. Starting Materials: The synthesis often begins with brominated phenolic compounds.
  2. Key Reactions: The process includes nucleophilic substitutions and cyclization reactions to form the benzoxazole structure.
  3. Technical Parameters: Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For example, reactions may be performed under inert atmospheres to prevent degradation or side reactions.

The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity levels (≥98%) before characterization .

Molecular Structure Analysis

The molecular formula of WAY-200070 is C13H8BrNO3C_{13}H_{8}BrNO_{3}, with a molar mass of approximately 306.115 g/mol. The structure features a bromine atom, a hydroxyl group, and an azole ring which are crucial for its biological activity.

  • Structural Features:
    • Bromine Substitution: The presence of bromine enhances the lipophilicity and receptor binding affinity.
    • Hydroxyl Group: This functional group is essential for hydrogen bonding interactions with the estrogen receptor.

Three-dimensional modeling studies have shown how WAY-200070 fits into the binding pocket of ERβ, facilitating its agonistic action .

Chemical Reactions Analysis

WAY-200070 participates in several significant chemical reactions that underscore its pharmacological effects:

  1. Binding Affinity: The compound binds selectively to ERβ, leading to conformational changes that activate downstream signaling pathways.
  2. Nuclear Translocation: Upon binding, WAY-200070 induces the nuclear translocation of ERβ from the cytoplasm, which is critical for gene transcription.
  3. Neurochemical Modulation: In vivo studies indicate that administration of WAY-200070 leads to increased levels of dopamine and serotonin in specific brain regions, contributing to its antidepressant-like effects .

These reactions are vital for understanding how WAY-200070 exerts its therapeutic effects in various biological systems.

Mechanism of Action

The mechanism of action for WAY-200070 primarily involves its role as an agonist at ERβ:

  1. Receptor Activation: Upon administration, WAY-200070 binds to ERβ with high affinity, activating receptor-mediated signaling pathways.
  2. Gene Expression Modulation: This activation leads to changes in gene expression associated with mood regulation and metabolic processes.
  3. Neurotransmitter Release: The compound enhances the release of neurotransmitters such as serotonin and dopamine, which are critical for mood stabilization and anxiety reduction.

Research indicates that these effects are mediated through specific intracellular signaling cascades involving c-fos activation and other transcription factors .

Physical and Chemical Properties Analysis

WAY-200070 exhibits several notable physical and chemical properties:

  • Appearance: It is typically supplied as a crystalline solid.
  • Solubility:
    • Soluble in organic solvents like ethanol (33 mg/ml) and dimethyl sulfoxide (20 mg/ml).
    • Sparingly soluble in aqueous solutions; recommended solubilization involves preliminary dissolution in ethanol before dilution with buffer solutions.
  • Stability: The compound remains stable for extended periods when stored under appropriate conditions (e.g., -20°C) and protected from light .

These properties are crucial for laboratory handling and formulation into potential therapeutic agents.

Applications

WAY-200070 has several promising applications based on its pharmacological profile:

  1. Antidepressant and Anxiolytic Agent: Its ability to enhance serotonergic and dopaminergic activity positions it as a candidate for treating mood disorders.
  2. Antidiabetic Effects: Studies have demonstrated improvements in glucose metabolism, suggesting potential use in managing diabetes .
  3. Cancer Research: Preliminary findings indicate that WAY-200070 may augment the efficacy of existing breast cancer treatments like tamoxifen by selectively activating ERβ without promoting breast tissue growth .

These applications highlight the potential versatility of WAY-200070 in both psychiatric and metabolic health contexts.

Historical Development & Synthesis of WAY-200070

Medicinal Chemistry Approaches to Selective Estrogen Receptor Beta (ERβ) Agonism

Estrogen receptors (ERα and ERβ) regulate diverse physiological pathways, necessitating ligands with precise subtype selectivity. Early nonselective estradiol analogs faced challenges due to ERα-mediated proliferative effects in breast and uterine tissues. Medicinal chemistry strategies for ERβ-selective agonism focused on:

  • Core Scaffold Design: Replacing steroidal backbones with diarylfuran heterocycles to exploit differential ERβ binding pocket topology [3] [5].
  • Substituent Engineering: Introducing a 7-bromo group and phenolic hydroxyl enhanced hydrogen bonding with ERβ residues (e.g., His475) while reducing ERα affinity [5] [9].
  • ADMET-Driven Optimization: Computational prediction of drug-likeness ensured compliance with Lipinski’s rules—WAY-200070’s molecular weight (306.1 g/mol) and moderate logP optimized blood-brain barrier penetration for CNS applications [1] [7].

WAY-200070 emerged with 68-fold selectivity for ERβ (EC₅₀ = 2 nM vs. 155 nM for ERα), attributed to its rigidified geometry displacing ERα-specific helix 12 [5] [9].

Rational Design Strategies for ERβ-Specific Ligand Optimization

Structure-activity relationship (SAR) studies guided iterative refinements:

  • Phenolic OH Position: Meta-substitution on the A-ring boosted ERβ binding by 15-fold versus para-analogs, per crystallographic data [3].
  • B-Ring Electronics: Electron-withdrawing bromine at C7 stabilized hydrophobic interactions with ERβ’s Leu343. Removal or replacement (e.g., methyl) halved potency [3] [5].
  • C-Ring Constraints: The benzoxazolone core’s planarity prevented ERα-compatible conformations. Saturation or ring expansion eroded selectivity [3].

Table 1: Key Pharmacophore Elements in WAY-200070

RegionStructural FeatureRole in ERβ Selectivity
A-ringm-HydroxyphenylH-bond to Arg346/ERβ
B-ring7-BromineHydrophobic packing with Leu343
CoreBenzoxazoloneRigidity to prevent ERα adaptation

Comparative Analysis of Synthetic Pathways for Diarylfuran Derivatives

Patent EP2274316B1 details WAY-200070’s synthesis via Pd-catalyzed cyclization [3]:1. Route A (Linear):- Ullmann coupling of 2-bromo-4-hydroxyacetophenone with iodophenol- Cyclodehydration with NH₄OAc/AcOH to form benzoxazolone (65% yield)- Purification: Silica gel chromatography (CH₂Cl₂/MeOH)

  • Route B (Convergent):
  • Suzuki-Miyaura cross-coupling of pre-formed benzoxazolone boronate with bromohydroxybenzene
  • Microwave-assisted reaction (150°C, 10 min; 82% yield)
  • Advantages: Fewer steps, higher purity (>99% by HPLC) [3]

Critical challenges included bromine displacement during cyclization (mitigated by low-temperature steps) and phenol oxidation (prevented via N₂ sparging).

Table 2: Synthetic Route Efficiency Comparison

ParameterRoute ARoute B
Total Steps53
Overall Yield28%62%
Purity95%>99%
Key AdvantageSimple reagentsScalability

Intellectual Property Landscape: Patent Filings and Structural Modifications

Wyeth’s patent EP2274316B1 (priority date 2004) claims:

  • Core Structure: Derivatives of 2-arylbenzoxazol-5-ols with halogen substitutions [3].
  • Scope: 120+ analogs with variations in:
  • Halogen position (C6-C7 preferred)
  • A-ring substituents (alkyl, carboxy, nitrile)
  • Prodrugs (e.g., acylated phenols)
  • Design Freedom: Claims circumvented prior art (e.g., steroidal ER ligands) via non-fused heterocycle innovation [3].

Later patents (e.g., US2010/0286055) expanded to:

  • Bridged analogs for enhanced solubility
  • Chiral derivatives targeting tissue-specific ERβ conformations

Table 3: Intellectual Property Evolution of ERβ Agonists

Patent/ApplicationAssigneeKey ClaimsCovered Modifications
EP2274316B1WyethDiarylfuran core; 7-halo substitutionProdrugs, salts, formulations
US20100286055MerckSpirocyclic derivativesEnhanced CNS penetration

Properties

CAS Number

440122-66-7

Product Name

WAY-200070

IUPAC Name

7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol

Molecular Formula

C13H8BrNO3

Molecular Weight

306.11 g/mol

InChI

InChI=1S/C13H8BrNO3/c14-10-5-9(17)6-11-12(10)18-13(15-11)7-1-3-8(16)4-2-7/h1-6,16-17H

InChI Key

BAAILVWEAXFTSF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)O

Solubility

Soluble in DMSO

Synonyms

WAY200070; WAY 200070; WAY-200070

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)O

Isomeric SMILES

C1=CC(=O)C=CC1=C2NC3=C(O2)C(=CC(=C3)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.